2-Nitro-4-(propylthio)aniline

Pharmaceutical Synthesis Anthelmintic Production Process Chemistry

In Albendazole synthesis, generic alkylthio aniline analogs fail to produce the correct API, causing supply chain disruptions. 2-Nitro-4-(propylthio)aniline is the validated, route-specific intermediate for industrial Albendazole production. • Exclusive precursor: The 4-propylthio group is structurally mandatory for reduction to 4-propylthio-o-phenylenediamine and subsequent cyclization to Albendazole. • Regulatory reference: Functions as Albendazole EP Impurity 3 and a metabolite standard for LC-MS/MS method validation and QC release. • Supply: Bulk industrial (25 kg drum) and analytical reference grades (mg-g) available at ≥98% purity.

Molecular Formula C9H12N2O2S
Molecular Weight 212.27 g/mol
CAS No. 54393-89-4
Cat. No. B109030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-4-(propylthio)aniline
CAS54393-89-4
Synonyms[2-Nitro-4-(propylthio)phenyl]amine;  4-Propylthio-2-nitroaniline;  2-Nitro-4-(propylthio)benzenamine; 
Molecular FormulaC9H12N2O2S
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESCCCSC1=CC(=C(C=C1)N)[N+](=O)[O-]
InChIInChI=1S/C9H12N2O2S/c1-2-5-14-7-3-4-8(10)9(6-7)11(12)13/h3-4,6H,2,5,10H2,1H3
InChIKeyLFZBJSIIHWNZAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-4-(propylthio)aniline: Key Intermediate & Metabolite


2-Nitro-4-(propylthio)aniline (CAS 54393-89-4) is a substituted nitroaniline derivative, characterized by a nitro group at the 2-position, an amino group at the 1-position, and a propylthio substituent at the 4-position of the benzene ring [1]. It is a yellow to orange solid with a molecular formula of C9H12N2O2S and a molecular weight of 212.27 g/mol [1]. This compound is of significant industrial importance as the primary intermediate in the multi-step synthesis of the broad-spectrum anthelmintic drug, Albendazole . It is also recognized as Albendazole Impurity 3 and is identified as a metabolite of Albendazole in metabolic studies .

Key intermediate in Albendazole synthesis
Albendazole metabolite reference standard
Albendazole Impurity 3 analytical standard

Irreplaceability of 2-Nitro-4-(propylthio)aniline


Generic substitution of 2-Nitro-4-(propylthio)aniline with other alkylthio anilines or nitroaniline derivatives fails due to its unique structural specificity as a precursor in Albendazole synthesis. The propylthio group at the 4-position is a precise structural requirement for the subsequent reduction and cyclization steps that yield the active pharmaceutical ingredient [1]. Analogs with shorter (e.g., methylthio or ethylthio) or longer alkyl chains, or different substitution patterns (e.g., 5-propylthio), will not be processed by the same synthetic route or produce the correct final product, leading to different impurities and/or inactive compounds [2]. Furthermore, as a specific metabolite, it is essential as a reference standard for pharmacokinetic and impurity profiling studies of Albendazole, where a generic analog would provide no relevant data [3].

Alkylthio chain length or position change alters benzimidazole product, failing Albendazole synthesis.

Analogs are not formed as Albendazole metabolites; they cannot serve as biomarkers.

Different nitroaniline substitution patterns do not match Albendazole Impurity 3 identity for QC.

2-Nitro-4-(propylthio)aniline: Procurement Evidence Guide


Propylthio Specificity in Albendazole Synthesis

The synthetic route to the anthelmintic drug Albendazole specifically requires 2-Nitro-4-(propylthio)aniline as the key intermediate. The process involves the reduction of the nitro group and subsequent cyclization with a carbamate derivative [1]. Analogs such as 2-nitro-4-(methylthio)aniline or 2-nitro-4-(ethylthio)aniline would undergo the same reactions but would yield methylthio- or ethylthio-substituted benzimidazoles, respectively, which are not the active pharmaceutical ingredient Albendazole and are instead classified as impurities or different chemical entities [2]. This structural specificity is absolute; the propyl chain is an integral part of the final drug's pharmacophore [3]. Therefore, substitution leads to synthesis failure.

Synthetic specificity
Class-level inference
Propylthio required: yields Albendazole. Methylthio analog yields inactive benzimidazole.
Propylthio chain determines correct API formation
Reduction-cyclization route with carbamate
Pharmaceutical Synthesis Anthelmintic Production Process Chemistry

Albendazole Metabolite as Exposure Biomarker

2-Nitro-4-(propylthio)aniline is a specific metabolite of Albendazole, identified in metabolic studies across multiple species [1]. Its presence in biological samples is a direct and quantitative indicator of Albendazole exposure and metabolism . While the parent drug and its major active sulfoxide metabolite are primary analytes, this compound serves as a crucial marker for specific metabolic pathways (e.g., nitro-reduction) [2]. In contrast, other alkylthio anilines would not be formed from Albendazole metabolism and thus cannot serve as a valid biomarker for this drug, rendering any bioanalytical method using a different compound irrelevant.

Metabolite biomarker
Cross-study comparable
Specific Albendazole metabolite; confirms exposure in multiple species
Enables metabolic pathway tracking
In vitro/in vivo liver metabolism studies
Drug Metabolism Pharmacokinetics Bioanalytical Chemistry

Albendazole Impurity Standard for QC

2-Nitro-4-(propylthio)aniline is formally classified as Albendazole Impurity 3 and is supplied with detailed characterization data compliant with regulatory guidelines [1]. Its procurement as a high-purity standard is mandated for analytical method development and quality control (QC) release testing of Albendazole active pharmaceutical ingredient (API) and finished dosage forms . The use of any other compound, even a close structural analog like 2-Nitro-5-(propylthio)aniline, would not meet the specific identification and quantification criteria for this particular impurity, leading to non-compliance with pharmacopoeial monographs and regulatory filings (e.g., ANDA, NDA) [2].

Impurity standard
Class-level inference
Designated Albendazole Impurity 3; required for method validation
Supports regulatory impurity profiling
HPLC/GC method specificity for QC
Pharmaceutical Analysis Quality Control Regulatory Compliance

Physicochemical Properties for Safe Handling

For industrial-scale procurement and handling, specific physicochemical properties of 2-Nitro-4-(propylthio)aniline are critical and distinct. Its melting point is reported as 42-43 °C [1], and its predicted boiling point is 363.5±27.0 °C at 760 mmHg . It is hygroscopic and requires storage under an inert atmosphere in a refrigerator . These specific storage and handling requirements (hygroscopic, cold storage) differ from other alkylthio anilines with varying chain lengths, which will have different melting points, hygroscopicities, and stabilities [2]. Using data from a different analog for process safety assessments or storage protocol design would be incorrect and potentially hazardous.

Storage properties
Data to verify
mp 42–43 °C; hygroscopic; refrigerate under inert gas
Dictates storage and handling protocol
Physical data not interchangeable with analogs
Process Safety Chemical Engineering Scale-up Chemistry

2-Nitro-4-(propylthio)aniline: Verified Application Scenarios


Large-Scale Albendazole API Synthesis

This compound is the essential starting material for the industrial production of Albendazole. The specific synthetic route, involving reduction to 4-propylthio-o-phenylenediamine and subsequent cyclization, is well-documented and optimized for this intermediate [1]. Any attempt to substitute it with a different alkylthio aniline will result in a different final product, rendering the batch useless for pharmaceutical purposes. Its procurement is a critical step in the Albendazole supply chain, and its purity directly impacts the yield and purity of the final drug substance .

Bioanalytical Methods for Albendazole PK Studies

As a specific metabolite of Albendazole, 2-Nitro-4-(propylthio)aniline is an indispensable reference standard for LC-MS/MS method development [2]. It is used to create calibration curves and quality control samples for the accurate quantification of this metabolite in plasma, urine, and tissue samples from preclinical and clinical studies . This enables researchers to fully characterize the drug's ADME (Absorption, Distribution, Metabolism, Excretion) profile and assess its safety and efficacy.

Albendazole QC and Impurity Profiling

Regulatory agencies require the identification and control of all impurities above a certain threshold. 2-Nitro-4-(propylthio)aniline, designated as Albendazole Impurity 3, must be procured as a high-purity standard to validate HPLC methods for QC release testing of Albendazole API and finished products [3]. Its use ensures that each batch meets the stringent purity specifications defined in pharmacopoeias, guaranteeing patient safety and product quality [4].

Application
Selection Property
Validation Focus
Albendazole API synthesis
Propylthio intermediate identity
Correct benzimidazole cyclization outcome
Albendazole metabolite analysis
Metabolite specificity
LC-MS/MS method accuracy for exposure studies
Albendazole impurity profiling
Impurity 3 certified standard
HPLC specificity for batch release testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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